REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[P:10](OCC)([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:11]>[Ni](Cl)Cl.O>[CH2:13]([O:12][P:10]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9])([O:15][CH2:16][CH3:17])=[O:11])[CH3:14]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)C)C
|
Name
|
triethyl phosphate
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added for 1 to 2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
After the completion of the addition, it
|
Type
|
ADDITION
|
Details
|
was mixed at that temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
mixed for another 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
It was then extracted three time with 100 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The extracted solution was rinsed three times with a 5% sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)C1=C(C(=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |